
1,2-Bis(bromomethyl)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(bromomethyl)-4-methylbenzene, also known as o-xylylene dibromide, is an organic compound with the molecular formula C8H8Br2. It is a derivative of xylene, where two bromomethyl groups are attached to the benzene ring at the 1 and 2 positions, and a methyl group is attached at the 4 position. This compound is known for its reactivity and is used in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Bis(bromomethyl)-4-methylbenzene can be synthesized through the bromination of 4-methylbenzyl alcohol. The reaction typically involves the use of bromine (Br2) in the presence of a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or distillation under reduced pressure .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(bromomethyl)-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide (NaN3) for azide substitution and thiourea for thiol substitution.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Major Products Formed
Substitution: Formation of azides, thiols, and other substituted derivatives.
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of methyl-substituted derivatives.
Scientific Research Applications
1,2-Bis(bromomethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Employed in the synthesis of bioactive compounds, including inhibitors of human nitric oxide synthases.
Medicine: Utilized in the development of pharmaceutical intermediates and potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,2-Bis(bromomethyl)-4-methylbenzene involves its reactivity towards nucleophiles and electrophiles. The bromomethyl groups are highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions often involve the formation of intermediates that can further react to form more complex structures .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(bromomethyl)benzene: Lacks the methyl group at the 4 position.
1,4-Bis(bromomethyl)benzene: Bromomethyl groups are at the 1 and 4 positions.
1,2-Bis(chloromethyl)benzene: Chlorine atoms replace the bromine atoms
Uniqueness
1,2-Bis(bromomethyl)-4-methylbenzene is unique due to the presence of both bromomethyl and methyl groups on the benzene ring. This combination of functional groups provides distinct reactivity and allows for the synthesis of a wide range of derivatives that are not easily accessible from other similar compounds .
Properties
Molecular Formula |
C9H10Br2 |
|---|---|
Molecular Weight |
277.98 g/mol |
IUPAC Name |
1,2-bis(bromomethyl)-4-methylbenzene |
InChI |
InChI=1S/C9H10Br2/c1-7-2-3-8(5-10)9(4-7)6-11/h2-4H,5-6H2,1H3 |
InChI Key |
AAMPRGPYIDMMHU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-[(3,5-Difluorophenyl)methoxy]-6-methylpyridin-2-yl]methanol](/img/structure/B13878695.png)
![[5-(3-Bromo-phenyl)-pyridazin-3-yl]-methyl-amine](/img/structure/B13878702.png)
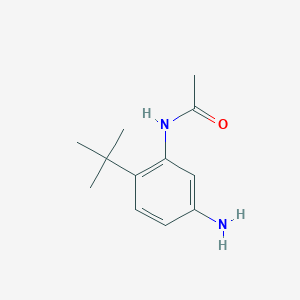
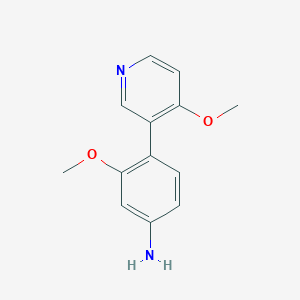

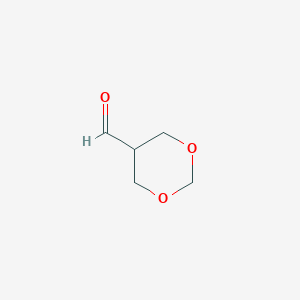


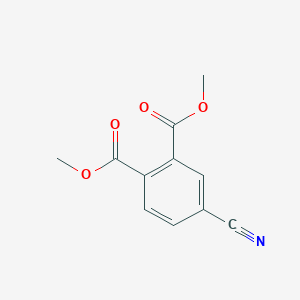
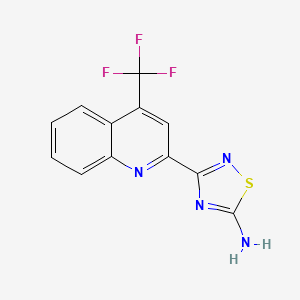
![N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]propanamide](/img/structure/B13878752.png)

![4-[4-[(4-Chlorophenyl)methyl]piperidin-1-yl]phenol](/img/structure/B13878779.png)
